

## Iopamidol use in conjunction with other imaging modalities (e.g., MRI)

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# Application Notes and Protocols: Iopamidol for Multimodal Imaging

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**lopamidol**, a well-established, non-ionic, low-osmolar iodinated contrast agent, has been a cornerstone of clinical X-ray computed tomography (CT) for decades.[1][2][3][4][5] Its excellent safety profile and high water solubility have made it a widely used tool for visualizing anatomical structures.[1][2] Recent research has unveiled a novel application for this conventional contrast agent: its use in conjunction with magnetic resonance imaging (MRI). This dual-modality capability opens up exciting avenues for correlative imaging, providing both the high-resolution anatomical detail of CT and the functional and soft-tissue contrast of MRI from a single contrast agent administration.

The utility of **Iopamidol** as an MRI contrast agent stems from its chemical structure, which contains two distinct pools of mobile amide and alcoholic protons that exchange with water protons.[1][2][6] This property allows it to function as a Chemical Exchange Saturation Transfer (CEST) agent.[1][2][6] By selectively saturating the signal from these exchanging protons using radiofrequency pulses, a detectable decrease in the water signal is produced, generating contrast in the MRI image.[1][2][6] This CEST effect is sensitive to physiological parameters such as pH, offering the potential for in vivo pH mapping.[2][7][8]



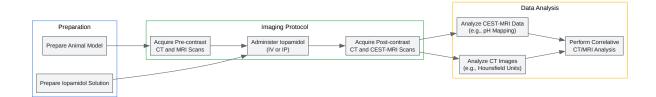
These application notes provide a comprehensive overview of the use of **lopamidol** as a dual-modal CT/MRI contrast agent, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its application in preclinical research.

### **Mechanism of Action for Dual-Modality Imaging**

**lopamidol**'s efficacy as a contrast agent in both CT and MRI arises from distinct physical principles.

- CT Contrast: The three iodine atoms in the **lopamidol** molecule have a high atomic number, leading to significant attenuation of X-rays.[3][9] This differential absorption compared to surrounding tissues creates the contrast seen in CT images, allowing for clear delineation of vascular structures and organs.[3][9]
- MRI Contrast (CEST): lopamidol possesses amide protons that are in slow exchange with
  the surrounding water protons.[1][6] In an MRI experiment, a specific radiofrequency pulse
  can be applied to saturate the signal from these amide protons. When these saturated
  protons exchange with the bulk water protons, they transfer their saturation, leading to a
  decrease in the overall water signal. This signal reduction is the basis of CEST contrast.[1][2]
   [6] The exchange rate of these protons is dependent on the local pH, making lopamidol a
  potential biosensor for pH mapping.[2][7][8]

The following diagram illustrates the workflow for utilizing **lopamidol** in a dual-modal imaging experiment.





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#### Dual-modal imaging workflow with lopamidol.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies investigating the dual-modal imaging capabilities of **Iopamidol**.

Table 1: Iopamidol Concentrations and Imaging Parameters for MRI-CEST

Parameter	Value	Reference
Magnetic Field Strength	7.05 T	[1][6]
Iopamidol Concentration (in vitro)	7 mM - 520 mM	[1]
Detectable Concentration (T2-shortening)	~12 mM	[1][2][6]
Detectable Concentration (CEST)	~7 mM	[1][2][6]
pH Range for Mapping	5.5 - 7.4	[8]
Saturation Pulse Frequency (Amide Protons)	4.2 ppm and 5.5 ppm	[2]

Table 2: In Vivo Administration and CT Imaging Data



Parameter	Value	Reference
Animal Model	Mice with orthotopic pancreatic tumors	[7]
Administration Route	Intravenous (IV) bolus + infusion	[7]
Intraperitoneal (IP) bolus	[7]	
IV Bolus Dose	200 μL	[7]
IV Infusion Rate	400 μL/hr	[7]
IP Bolus Dose	400 μL	[7]
Time to Peak Tumor Enhancement (IP)	~40 min post-injection	[7]
Change in Hounsfield Units (ΔHU) in Tumor (IV)	44.54 ± 9.36 to 63.33 ± 8.37	[7]

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving the use of **lopamidol** for dual-modal imaging, synthesized from published studies.

## In Vitro Phantom Imaging Protocol

This protocol is designed to assess the T2-shortening and CEST effects of **lopamidol** in a controlled environment.

#### 1. Phantom Preparation:

- Prepare a series of aqueous solutions of **lopamidol** at various concentrations (e.g., 0, 13, 26, 65, 130, 260, and 520 mM).[1]
- Transfer each solution into a separate capillary tube (e.g., 1 mm diameter).
- Place the sealed capillary tubes inside a larger NMR tube (e.g., 10 mm) filled with deionized water.



#### 2. MRI Acquisition:

- All MR images should be acquired on a high-field MRI scanner (e.g., 7.05 T).[1]
- T2-Weighted Imaging:
  - Use a spin-echo sequence.
  - Acquire images with a long repetition time (TR) (e.g., 8000 ms) and a long echo time (TE)
     (e.g., 120 ms) to highlight T2 contrast.[1]

#### CEST Imaging:

- Acquire a series of images while applying a frequency-selective saturation pulse at different frequency offsets around the water resonance, including on-resonance with the lopamidol amide protons (4.2 ppm and 5.5 ppm).
- Use a train of sinc pulses (e.g., 25 ms each with a 10 μs interpulse delay) for the saturation field.[1]
- Acquire a reference image with the saturation pulse applied at a frequency far from any exchanging proton resonances (off-resonance).
- The CEST effect is calculated as the percentage of signal reduction in the on-resonance image compared to the off-resonance image.

## In Vivo Dual-Modal CT/CEST-MRI Protocol for Tumor pH Mapping

This protocol describes the use of **lopamidol** for longitudinal assessment of tumor extracellular pH (pHe) in a preclinical cancer model.

#### 1. Animal Preparation:

- Use appropriate animal models (e.g., mice bearing orthotopic pancreatic tumors).[7]
- Anesthetize the animals and maintain their body temperature throughout the imaging procedure.



#### 2. Pre-contrast Imaging:

- Acquire baseline T2-weighted MRI scans to localize the tumor.
- Acquire a pre-contrast CT scan of the tumor region.
- Acquire a pre-contrast CEST-MRI scan.

#### 3. **Iopamidol** Administration:

- Intravenous (IV) Injection: Administer a bolus of **lopamidol** (e.g., 200 μL of Isovue-370) via a tail vein catheter, followed by a continuous infusion (e.g., 400 μL/hr).[7]
- Intraperitoneal (IP) Injection: Administer a single bolus of **lopamidol** (e.g., 400 μL of Isovue-370) into the peritoneal cavity.[7]

#### 4. Post-contrast Imaging:

- CT Imaging: Acquire a time-series of CT images for a set duration (e.g., 25 min for IV, 40 min for IP) to monitor the uptake and distribution of **lopamidol** in the tumor.[7]
- CEST-MRI: Following lopamidol administration, acquire post-contrast CEST-MRI data.
  - Obtain a Z-spectrum by acquiring images with saturation pulses applied at various frequency offsets.
  - Perform background subtraction using the pre-contrast Z-spectrum to isolate the contrastrelated CEST effect.

#### 5. Data Analysis:

 CT Data: Calculate the change in Hounsfield Units (ΔHU) in the tumor region of interest (ROI) over time to quantify **lopamidol** uptake.[7]

#### CEST-MRI Data:

 Generate a ratiometric map by taking the ratio of the CEST effects at the two amide proton frequencies (4.2 ppm and 5.5 ppm).



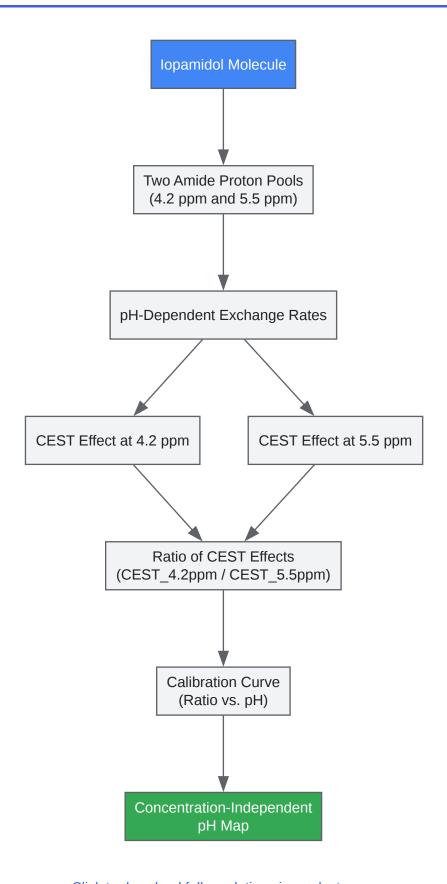




- Convert this ratio to a pH map using a pre-established calibration curve of the CEST ratio versus pH.[7][8]
- This ratiometric approach helps to minimize the influence of **Iopamidol** concentration on the pH measurement.[8]

The logical relationship for pH measurement using the ratiometric CEST method is depicted in the following diagram.





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